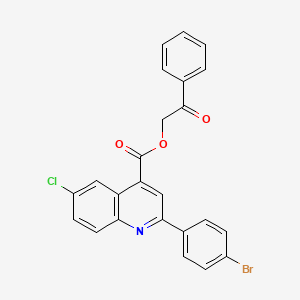
3-(3,6-Diiodo-9H-carbazol-9-YL)-N'-(4-(pentyloxy)benzylidene)propanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,6-Diiodo-9H-carbazol-9-YL)-N’-(4-(pentyloxy)benzylidene)propanohydrazide is a complex organic compound that features a carbazole core substituted with iodine atoms and a hydrazide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,6-Diiodo-9H-carbazol-9-YL)-N’-(4-(pentyloxy)benzylidene)propanohydrazide typically involves multiple steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through a series of reactions starting from simple aromatic compounds
Hydrazide Formation: The hydrazide functional group is introduced by reacting the carbazole derivative with hydrazine or its derivatives under controlled conditions.
Benzylidene Substitution: The final step involves the condensation of the hydrazide with 4-(pentyloxy)benzaldehyde to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,6-Diiodo-9H-carbazol-9-YL)-N’-(4-(pentyloxy)benzylidene)propanohydrazide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the hydrazide to an amine.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
3-(3,6-Diiodo-9H-carbazol-9-YL)-N’-(4-(pentyloxy)benzylidene)propanohydrazide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as anticancer or antimicrobial agents.
Industry: The compound can be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 3-(3,6-Diiodo-9H-carbazol-9-YL)-N’-(4-(pentyloxy)benzylidene)propanohydrazide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to specific receptors to exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Diiodo-9H-carbazole: A simpler compound with similar iodine substitution but lacking the hydrazide and benzylidene groups.
N-(4-(Pentyloxy)benzylidene)propanohydrazide: A compound with a similar hydrazide and benzylidene structure but lacking the carbazole core.
Uniqueness
3-(3,6-Diiodo-9H-carbazol-9-YL)-N’-(4-(pentyloxy)benzylidene)propanohydrazide is unique due to its combination of a carbazole core with iodine substitution and a hydrazide functional group. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.
Propriétés
Formule moléculaire |
C27H27I2N3O2 |
|---|---|
Poids moléculaire |
679.3 g/mol |
Nom IUPAC |
3-(3,6-diiodocarbazol-9-yl)-N-[(E)-(4-pentoxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C27H27I2N3O2/c1-2-3-4-15-34-22-9-5-19(6-10-22)18-30-31-27(33)13-14-32-25-11-7-20(28)16-23(25)24-17-21(29)8-12-26(24)32/h5-12,16-18H,2-4,13-15H2,1H3,(H,31,33)/b30-18+ |
Clé InChI |
QTFRJTYWPZAKTK-UXHLAJHPSA-N |
SMILES isomérique |
CCCCCOC1=CC=C(C=C1)/C=N/NC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I |
SMILES canonique |
CCCCCOC1=CC=C(C=C1)C=NNC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-methylphenyl)-2-({5-[(5-{[2-oxo-2-(2-toluidino)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B12051983.png)
![9-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide](/img/structure/B12051985.png)


![2-(thiophen-2-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12052001.png)
![4-hydroxy-6-oxo-N-(tetrahydrofuran-2-ylmethyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12052004.png)



![Dimethyl 3-(4-methoxybenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate](/img/structure/B12052023.png)
![N'-[(E)-(2-bromophenyl)methylideneamino]-N-(2-methoxyphenyl)oxamide](/img/structure/B12052034.png)



